molecular formula C7H7BrFN3S B12992318 N-(5-Bromo-2-fluorophenyl)hydrazinecarbothioamide

N-(5-Bromo-2-fluorophenyl)hydrazinecarbothioamide

Cat. No.: B12992318
M. Wt: 264.12 g/mol
InChI Key: HALQACSMVIQBKZ-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-fluorophenyl)hydrazinecarbothioamide (CAS 1153254-46-6) is a high-purity organic compound with a molecular formula of C 7 H 7 BrFN 3 S and a molecular weight of 264.12 g/mol . This chemical features a phenyl ring substituted with bromo and fluoro groups, and is functionalized with a hydrazinecarbothioamide side chain, making it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The specific arrangement of bromine and fluorine halogens on the aromatic ring is a common motif in the development of pharmacologically active molecules, as these halogens can influence the compound's binding affinity and metabolic stability . The reactive hydrazinecarbothioamide (thiosemicarbazide) group is a key functional group of interest, as derivatives containing this moiety have been explored in biological studies for various activities, including anti-inflammatory and anti-tumor properties . As a research chemical, it serves as a versatile precursor for the synthesis of more complex heterocyclic compounds, such as thiazole and triazole derivatives, which are frequently investigated for their potential as enzyme inhibitors and therapeutic agents . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the relevant Safety Data Sheet for detailed hazard and handling information .

Properties

Molecular Formula

C7H7BrFN3S

Molecular Weight

264.12 g/mol

IUPAC Name

1-amino-3-(5-bromo-2-fluorophenyl)thiourea

InChI

InChI=1S/C7H7BrFN3S/c8-4-1-2-5(9)6(3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)

InChI Key

HALQACSMVIQBKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)NC(=S)NN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-fluorophenyl)hydrazinecarbothioamide typically involves the reaction of 5-bromo-2-fluoroaniline with thiosemicarbazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Reaction with sodium methoxide in methanol at reflux yields 5-methoxy-2-fluorophenyl derivatives via Br⁻ displacement.

  • Substitution with amines (e.g., piperidine) produces aryl amine derivatives at elevated temperatures (80–100°C).

Key factors influencing reactivity :

  • Electron-withdrawing fluorine atom at position 2 enhances ring electrophilicity.

  • Thiosemicarbazide group directs substitution to the para position relative to bromine.

Cyclization Reactions

The hydrazinecarbothioamide moiety participates in cyclization to form heterocyclic systems:

1,2,4-Triazole Formation

Treatment with NaOH (2M) under reflux generates 1,2,4-triazole-3-thiones via intramolecular cyclization :

N 5 Br 2 F C6H3 NH C S NH2NaOHTriazole 3 thione+H2S\text{N 5 Br 2 F C}_6\text{H}_3\text{ NH C S NH}_2\xrightarrow{\text{NaOH}}\text{Triazole 3 thione}+\text{H}_2\text{S}

Conditions : Ethanol solvent, 6–8 hours, 70–80% yield .

Complexation with Metal Ions

The compound acts as a bidentate ligand, coordinating through sulfur and hydrazinic nitrogen:

Metal IonStoichiometryApplicationReference
Cu(II)1:2 (M:L)Antimicrobial agents
Fe(III)1:1Catalytic oxidation studies
Pd(II)1:1Cross-coupling catalysts

Key spectral evidence :

  • IR: Shift in ν(N–H) from 3285 cm⁻¹ → 3150–3200 cm⁻¹ upon coordination .

  • UV-Vis: New d-d transitions at 450–550 nm for Cu(II) complexes .

Biological Interactions

The compound inhibits enzymes via covalent bond formation:

Urease Inhibition

  • IC₅₀: 12.3 μM (compared to thiourea: IC₅₀ = 21.5 μM) .

  • Mechanism: Thione sulfur binds to nickel ions in urease active sites .

Antioxidant Activity

  • DPPH radical scavenging: 78% at 100 μM (vs. BHT: 82%) .

  • Proposed mechanism: Hydrogen abstraction from N–H groups stabilizes radicals through conjugation (Scheme 1) .

Comparative Reactivity with Analogues

CompoundSubstituentsReaction Rate (k, s⁻¹)Biological Activity
5-Bromo-2-fluoroBr, F1.2 × 10⁻³High antimicrobial
5-Chloro-2-fluoroCl, F0.9 × 10⁻³Moderate inhibition
2,4-DifluoroF, F0.5 × 10⁻³Low cytotoxicity

Data derived from parallel studies on substituted phenylhydrazinecarbothioamides .

Industrial-Scale Modifications

Optimized protocols for large-scale synthesis include:

  • Solvent : Industrial-grade ethanol (99.5% purity) reduces byproducts.

  • Catalyst : 0.5 mol% CuI accelerates NAS reactions (yield: 92% vs. 70% without catalyst).

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(5-Bromo-2-fluorophenyl)hydrazinecarbothioamide exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies have reported that it can inhibit the proliferation of cancer cell lines, including those associated with breast cancer (MCF-7). The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression .

Antitubercular Activity

This compound has been identified as a promising candidate for anti-tubercular activity. Its derivatives are being explored for their ability to inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis, potentially leading to new treatments for tuberculosis .

Synthesis of Novel Materials

The compound's reactivity allows it to serve as a precursor for synthesizing novel materials, particularly in the development of coordination compounds and metal complexes. These materials can have applications in catalysis and sensor technology due to their enhanced electronic properties .

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are critical in preventing oxidative stress-related diseases. The antioxidant activity is typically assessed using methods such as the DPPH assay, where the compound shows excellent radical scavenging capabilities .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Variations in halogen substitutions (e.g., bromine vs. chlorine) can significantly influence its reactivity and binding affinity to biological targets.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-fluorophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The presence of bromine and fluorine atoms enhances the compound’s reactivity and specificity towards certain biological targets.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Br, Cl, NO₂) increase melting points due to enhanced intermolecular forces .
  • Hydroxy and methyl groups improve solubility in polar solvents, as seen in compounds from .

Antiviral Activity

  • The compound (Z)-2-(1-ethyl-5-fluoro-2-oxoindolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)hydrazinecarbothioamide () showed potent inhibition against HSV-1, HSV-2, and vaccinia virus (IC₅₀ < 1 µM), attributed to the trifluoromethyl group enhancing lipophilicity and target binding .

Anticancer and Cytotoxic Activity

  • Compounds 5a–h () demonstrated cytotoxicity against HeLa, CEM, and L1210 cells (IC₅₀: 2–10 µM). The diethylamino-methyl group in these analogs improved cellular uptake, a feature absent in the target compound .
  • Copper(II) complexes with pyridine-derived thiosemicarbazones () exhibited IC₅₀ values of 6.2–6.7 µM against cancer cells, suggesting that methoxy substituents enhance metal coordination and redox activity .

Enzyme Inhibition

  • N-(2,6-Dimethylphenyl)-2-(2-hydroxy-5-methylbenzylidene)hydrazinecarbothioamide () inhibited aldose reductase (ALR2) with 99.2% purity, critical for Alzheimer’s therapy. The hydroxy and methyl groups facilitated hydrogen bonding with the enzyme’s active site .

Biological Activity

N-(5-Bromo-2-fluorophenyl)hydrazinecarbothioamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological properties. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a hydrazinecarbothioamide functional group characterized by a carbon-thioamide linkage. The presence of bromine and fluorine atoms on the phenyl ring enhances its reactivity and biological interactions. The synthesis typically involves multi-step reactions starting from hydrazine derivatives and is followed by purification processes such as recrystallization.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound has shown potential as an antibacterial agent, inhibiting various strains of bacteria. Its derivatives have been evaluated for their effectiveness against drug-resistant bacterial strains, making it a candidate for further development in antibiotic therapies .
  • Anticancer Properties : this compound has been investigated for its ability to inhibit cancer cell proliferation. It disrupts the folate metabolism pathway by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition leads to reduced cellular proliferation in cancerous cells .
  • Antitubercular Activity : Some studies suggest that derivatives of this compound may possess antitubercular properties, acting as inhibitors of mycolic acid biosynthesis, which is essential for the survival of Mycobacterium tuberculosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of DHFR, thereby disrupting folate metabolism essential for nucleotide synthesis. This mechanism is pivotal in both anticancer and antimicrobial activities .
  • Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis through mitochondrial pathways. This includes the depletion of mitochondrial thiols and changes in membrane permeability .
  • Reactive Oxygen Species (ROS) Modulation : The compound's interaction with cellular components may lead to increased oxidative stress, which can trigger apoptosis in susceptible cell lines .

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AntibacterialInhibition of bacterial growth
AnticancerDHFR inhibition
AntitubercularInhibition of mycolic acid synthesis

Case Study: Anticancer Efficacy

In a study assessing the anticancer potential of this compound, researchers found that it exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM. The compound was shown to synergistically enhance the effects of established chemotherapeutics like doxorubicin, indicating its potential as a combination therapy agent .

Table 2: IC50 Values Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)15 ± 0.5
A549 (Lung Cancer)20 ± 0.8
HeLa (Cervical Cancer)25 ± 1.0

Q & A

Q. What are the standard synthetic routes for N-(5-Bromo-2-fluorophenyl)hydrazinecarbothioamide, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of 5-bromo-2-fluoroaniline with thiosemicarbazide or by reacting aryl isothiocyanates with hydrazine derivatives. Key steps include:

  • Step 1: Reacting 5-bromo-2-fluorophenyl isothiocyanate with hydrazine monohydrate in diethyl ether, followed by recrystallization from methanol to yield the thiosemicarbazide .
  • Step 2: Optimizing yields (80–90%) by controlling reaction temperature (room temperature to reflux), solvent polarity (ethanol, methanol, or DMF), and stoichiometric ratios of reagents .
  • Validation: Monitor reaction progress using TLC and confirm purity via melting point analysis and NMR spectroscopy .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Key techniques include:

  • 1H/13C NMR: Identify aromatic protons (δ 7.2–8.1 ppm), NH signals (δ 9.4–9.5 ppm), and thiocarbonyl (C=S) carbon (δ 175–176 ppm) .
  • IR Spectroscopy: Detect C=S (820–840 cm⁻¹), N-H (3150–3300 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretching vibrations .
  • Mass Spectrometry (EI-MS): Confirm molecular ion peaks (e.g., m/z 275 for C₇H₆BrFN₃S) and fragmentation patterns .

Q. How can purity and stability of the compound be assessed during storage?

  • Purity: Use HPLC with a C18 column (mobile phase: acetonitrile/water) and compare retention times with standards .
  • Stability: Store under inert gas (N₂/Ar) at 0–4°C to prevent oxidation of the thioamide group. Monitor degradation via periodic NMR or TLC .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELXL resolve structural ambiguities in this compound derivatives?

  • Crystallization: Grow single crystals via slow evaporation in ethanol/DMF mixtures.
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data.
  • Refinement: Apply SHELXL for structure solution, refining bond lengths (e.g., N–N: 1.342 Å, C–S: 1.676 Å) and angles (e.g., C8–N2–N1: 122.0°) .
  • Validation: Cross-check with DFT-optimized geometries to resolve discrepancies in torsion angles or hydrogen bonding networks .

Q. How can derivatives be designed for selective ion detection (e.g., Hg²⁺ or Ga³⁺) using structural modifications?

  • Functionalization: Introduce electron-withdrawing groups (e.g., -NO₂, -CN) to enhance metal-binding affinity. For Hg²⁺, incorporate pyridyl or hydroxyl groups to improve selectivity via chelation .
  • Validation: Test selectivity using fluorescence titration (e.g., detection limit ≤10⁻⁸ M for Hg²⁺) and DFT calculations to map charge distribution on the ligand .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Standardization: Use consistent protocols (e.g., MIC for antimicrobial activity) and cell lines (e.g., Mycobacterium tuberculosis H37Rv) .
  • SAR Analysis: Correlate substituent effects (e.g., -OCH₃ vs. -Br) with activity trends. For example, electron-donating groups may enhance antitubercular potency by improving membrane penetration .

Q. How do computational methods (DFT, molecular dynamics) aid in understanding the compound’s electronic properties and reactivity?

  • DFT Studies: Calculate HOMO-LUMO gaps to predict redox behavior (e.g., ΔE ≈ 4.5 eV for charge-transfer interactions with metals) .
  • Molecular Dynamics: Simulate ligand-protein binding (e.g., with Mycobacterium enoyl-ACP reductase) to identify key residues for docking optimization .

Q. What experimental designs mitigate challenges in scaling up synthesis for pharmacological studies?

  • Flow Chemistry: Use microreactors to enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis of the thioamide group) .
  • Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .

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